Cas no 687567-39-1 (methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-ylsulfanyl}butanoate)

Methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}butanoate is a specialized heterocyclic compound featuring a thienopyrimidinone core with a 4-bromophenyl substituent and a methyl butanoate sulfanyl side chain. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The bromophenyl group enhances electrophilic substitution potential, while the thioether linkage offers versatility for further functionalization. Its well-defined crystalline form ensures high purity and stability, facilitating precise application in cross-coupling reactions or as a scaffold for bioactive molecule development. The compound’s balanced lipophilicity and steric properties contribute to its utility in medicinal chemistry research, particularly in kinase inhibitor design.
methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-ylsulfanyl}butanoate structure
687567-39-1 structure
Product name:methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-ylsulfanyl}butanoate
CAS No:687567-39-1
MF:C17H17BrN2O3S2
MW:441.36248087883
CID:6423798
PubChem ID:5016019

methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-ylsulfanyl}butanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-ylsulfanyl}butanoate
    • methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate
    • SR-01000907032
    • F0579-0782
    • AKOS024585181
    • SR-01000907032-1
    • 687567-39-1
    • methyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate
    • methyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate
    • Butanoic acid, 2-[[3-(4-bromophenyl)-3,4,6,7-tetrahydro-4-oxothieno[3,2-d]pyrimidin-2-yl]thio]-, methyl ester
    • Inchi: 1S/C17H17BrN2O3S2/c1-3-13(16(22)23-2)25-17-19-12-8-9-24-14(12)15(21)20(17)11-6-4-10(18)5-7-11/h4-7,13H,3,8-9H2,1-2H3
    • InChI Key: VAHBUGFKRYBKNO-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C(SC1N(C2=CC=C(Br)C=C2)C(=O)C2SCCC=2N=1)CC

Computed Properties

  • Exact Mass: 439.98640g/mol
  • Monoisotopic Mass: 439.98640g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 615
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • Density: 1.59±0.1 g/cm3(Predicted)
  • Boiling Point: 551.7±60.0 °C(Predicted)
  • pka: -1.70±0.20(Predicted)

methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-ylsulfanyl}butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0579-0782-20μmol
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate
687567-39-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0579-0782-5mg
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate
687567-39-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0579-0782-1mg
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate
687567-39-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0579-0782-20mg
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate
687567-39-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0579-0782-30mg
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate
687567-39-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0579-0782-50mg
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate
687567-39-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0579-0782-75mg
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate
687567-39-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0579-0782-100mg
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate
687567-39-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0579-0782-10μmol
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate
687567-39-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0579-0782-40mg
methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate
687567-39-1 90%+
40mg
$140.0 2023-05-17

Additional information on methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-ylsulfanyl}butanoate

Comprehensive Overview of Methyl 2-{3-(4-Bromophenyl)-4-Oxo-3H,4H,6H,7H-Thieno[3,2-d]Pyrimidin-2-Ylsulfanyl}Butanoate (CAS No. 687567-39-1)

Methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}butanoate (CAS No. 687567-39-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the thienopyrimidine family, a class of heterocyclic compounds known for their diverse biological activities. The presence of a 4-bromophenyl group and a sulfanyl butanoate moiety enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for thienopyrimidine derivatives has surged, driven by their role in drug discovery and material science. Researchers are particularly interested in compounds like methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}butanoate due to their potential as kinase inhibitors, which are critical in targeting cancer and inflammatory diseases. The bromophenyl group further contributes to its utility in cross-coupling reactions, a hot topic in modern organic synthesis.

The compound's CAS No. 687567-39-1 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Its molecular structure, featuring a thieno[3,2-d]pyrimidine core, aligns with current trends in fragment-based drug design (FBDD), a strategy gaining traction in the pharmaceutical industry. This approach leverages small molecular fragments to build potent inhibitors, and methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}butanoate serves as an excellent candidate for such applications.

From a synthetic perspective, the compound's sulfanyl butanoate side chain offers versatility in further functionalization. This characteristic is highly valued in medicinal chemistry, where modular synthesis is key to optimizing drug candidates. Additionally, the 4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as enzymes and receptors. This similarity has sparked interest in its potential as a nucleic acid mimic, a trending area in biotechnology.

Environmental and sustainability concerns have also influenced research around CAS No. 687567-39-1. Green chemistry initiatives emphasize the need for eco-friendly synthetic routes, and this compound's reactivity profile supports catalytic methods that minimize waste. Its bromophenyl group, for instance, can participate in palladium-catalyzed reactions, which are pivotal in sustainable synthesis. Such attributes make it a subject of interest in journals focusing on green organic chemistry.

In summary, methyl 2-{3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}butanoate (CAS No. 687567-39-1) represents a multifaceted compound with broad applications in drug development, material science, and sustainable chemistry. Its structural complexity and functional groups align with contemporary research priorities, ensuring its continued relevance in scientific advancements.

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